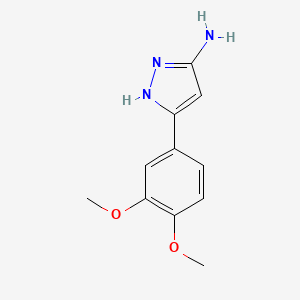

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8/h3-6H,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCBIFQXFFDGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402335 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-08-8 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208519-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the formation of a key β-ketonitrile intermediate, followed by a cyclization reaction to yield the target aminopyrazole.

Core Synthesis Pathway

The synthesis of this compound is achieved through a well-established route for 5-aminopyrazole formation. The pathway involves the initial synthesis of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile, which then undergoes a cyclization reaction with hydrazine hydrate.

An In-depth Technical Guide to the Chemical Properties and Structure of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine and Its Analogs

Disclaimer: Publicly available experimental data for the specific compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is limited. This guide provides a detailed overview of a closely related and well-documented structural analog, 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole , and proposes a synthetic pathway for the target compound based on established chemical principles for this class of molecules. The information presented herein is intended for research and development professionals and should be utilized as a foundational resource.

Introduction to Aminopyrazoles

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have been identified as key pharmacophores in a number of therapeutic agents.[1][4][5] Their ability to act as ligands for various enzymes and receptors, such as kinases, makes them a focal point in drug discovery programs.[1][6]

Chemical Properties and Structure of the Analog: 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole

This section details the known chemical properties and structural information for the analogous compound, 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole.

Chemical Structure

IUPAC Name: 5-(4-methoxyphenyl)-1H-pyrazol-3-amine[7] CAS Number: 19541-95-8[7] Molecular Formula: C₁₀H₁₁N₃O[7]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 189.22 g/mol | [7] |

| Appearance | White crystals or crystalline powder | [7] |

| Melting Point | 136.0-145.0 °C | [7] |

| Purity (by HPLC) | ≥96.0% | [7] |

| SMILES | COC1=CC=C(C=C1)C1=CC(N)=NN1 | [7] |

| InChI Key | UPAGEJODHNVJNM-UHFFFAOYSA-N | [7] |

Spectral Data

The reported ¹H NMR spectral data for 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole is provided below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 11.69 | s | 1H | NH (pyrazole) | [8] |

| 7.55 | d | 2H | Ar-H | [8] |

| 6.92 | d | 2H | Ar-H | [8] |

| 5.66 | s | 1H | CH (pyrazole) | [8] |

| 4.62 | br s | 2H | NH₂ | [8] |

| 3.75 | s | 3H | OCH₃ | [8] |

Experimental Protocols: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole

The following is a detailed experimental protocol for the synthesis of the analog compound, adapted from available literature.[8]

Materials and Equipment

-

3-(4-methoxyphenyl)-3-oxo-propionitrile

-

Hydrazine hydrate

-

Absolute ethanol

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Rotary evaporator

-

Silica gel for column chromatography

Synthetic Procedure

-

To a solution of 3-(4-methoxyphenyl)-3-oxo-propionitrile (2.0 g, 11.4 mmol) in absolute ethanol (21 mL), add hydrazine hydrate (3.32 mL, 68.3 mmol).

-

Stir the reaction mixture at 80°C for 15 hours.

-

After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent.

-

The final product, 5-amino-3-(4-methoxyphenyl)pyrazole, is obtained as a white solid (yield: 2.02 g, 97%).[8]

Synthesis Workflow Diagram

Proposed Synthesis of this compound

Proposed Synthetic Workflow

The key starting material for this synthesis would be 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile. The proposed reaction workflow is illustrated below.

Biological Significance and Potential Applications

Aminopyrazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.

Kinase Inhibition

Many aminopyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1] For example, a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase, an important target in inflammatory diseases.[6]

Anticancer and Anti-inflammatory Activity

The aminopyrazole scaffold is present in molecules with demonstrated anticancer and anti-inflammatory effects.[2][3][9] For instance, 5-amino-3-(4-methoxyphenyl)-1-phenylpyrazole has been explored for its potential therapeutic applications in oncology.[10] The structural features of these compounds allow for interactions with biological targets involved in cancer cell proliferation and inflammatory responses.

General Biological Activities of Pyrazoles

The broader class of pyrazole-containing molecules exhibits a wide range of biological activities, including:

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely chemical properties and a viable synthetic approach can be established through the study of close structural analogs like 5-amino-3-(4-methoxyphenyl)-1H-pyrazole. The aminopyrazole core, substituted with a dimethoxyphenyl group, represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to synthesize and characterize the title compound to fully elucidate its chemical and biological profile.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 5-AMINO-3-(4-METHOXYPHENYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

The Biological Potential of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine Derivatives: A Technical Guide

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing novel therapeutic agents. Derivatives of pyrazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1]

This technical guide focuses on the biological activity of derivatives based on the 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine core. The presence of the 3,4-dimethoxyphenyl group, a feature found in many biologically active natural products and synthetic compounds, combined with the reactive 5-amino group on the pyrazole ring, makes this scaffold a highly promising starting point for drug discovery. While extensive data on this specific scaffold is emerging, this document provides a comprehensive overview of its known and potential activities by examining closely related analogs, detailing key experimental methodologies, and illustrating relevant biological pathways and workflows.

Biological Activities and Data

The primary biological activities associated with pyrazole derivatives, including those with dimethoxyphenyl substitutions, are anticancer, antimicrobial, and enzyme inhibition. The following sections present quantitative data from studies on structurally related compounds to infer the potential of the target scaffold.

Anticancer Activity

Pyrazole derivatives are widely investigated for their ability to inhibit cancer cell proliferation. Their mechanisms often involve the inhibition of protein kinases crucial for cell cycle progression and signaling. While specific data for N-substituted this compound is limited in the public domain, studies on related pyrazolo[3,4-b]pyridine structures with a trimethoxyphenyl moiety highlight the potent cytotoxicity of this class.

Table 1: In Vitro Anticancer Activity of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

| Compound ID | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 15c | MCF-7 (Breast) | 0.067 ± 0.003 µM | [2] |

| 15c | WI-38 (Normal) | 23.41 ± 1.53 µM |[2] |

This data showcases the high potency and selectivity of a closely related analog against a cancer cell line versus a normal cell line.

Enzyme Inhibition

A key mechanism for the anticancer effect of many pyrazole derivatives is the inhibition of protein kinases. Furthermore, pyrazoles have been shown to inhibit other enzyme classes, such as monoamine oxidases (MAO).

Table 2: Enzyme Inhibitory Activity of Phenyl Pyrazole Derivatives

| Compound | Target Enzyme | Activity (IC50) | Note | Reference |

|---|---|---|---|---|

| Compound 51 | MAO-A | 0.1 µM | Contains a dimethoxyphenyl group on the pyrazole ring. |

| Compound 52 | MAO-A | 0.0088 µM | Contains a hydroxyphenyl group, showing higher potency. | |

This data suggests that methoxy substitutions on the phenyl ring are a key determinant of enzyme inhibitory activity.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 3: Antimicrobial Activity of Novel Pyrazole Analogues

| Compound ID | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 3 | E. coli (Gram-) | 0.25 µg/mL | |

| Ciprofloxacin | E. coli (Gram-) | 0.5 µg/mL | |

| Compound 4 | S. epidermidis (Gram+) | 0.25 µg/mL | |

| Ciprofloxacin | S. epidermidis (Gram+) | 4 µg/mL | |

| Compound 2 | A. niger (Fungus) | 1 µg/mL |

| Clotrimazole | A. niger (Fungus) | 2 µg/mL | |

Note: The compounds in this table are not direct derivatives of the 3-(3,4-dimethoxyphenyl) core but demonstrate the general antimicrobial potential of the pyrazole class.

Experimental Protocols

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. Below are detailed methodologies for the key experiments relevant to this class of derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells contain medium with DMSO (vehicle control) and medium alone (untreated control). The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm is used to subtract background absorbance.

-

Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: The test microorganism is grown on an agar plate for 18-24 hours. A suspension is made in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The plates are incubated at 37°C for 16-20 hours for most bacteria.

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

-

Kinase Reaction Setup: The reaction is set up in a white, opaque 96-well or 384-well plate. The following components are added: the specific kinase, its substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5-25 µL.

-

Reaction Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

-

Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes any unconsumed ATP from the reaction mixture. The plate is incubated for 40 minutes at room temperature.

-

ADP to ATP Conversion: A volume of Kinase Detection Reagent is added (typically twice the initial reaction volume). This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The plate is incubated for 30-60 minutes at room temperature.

-

Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a light signal. The luminescence is measured with a plate-reading luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the amount of kinase inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

Hypothetical Kinase Inhibition Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR. Inhibition of these receptors blocks downstream signaling cascades that promote cell proliferation and survival.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives can be modulated by substitutions at three key positions: the N1 and amino groups of the pyrazole ring, and the dimethoxyphenyl ring.

References

The Core Mechanism of Pyrazole-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have made it a cornerstone in the development of targeted therapies for a multitude of diseases, particularly cancer and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of pyrazole-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring: Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.[1] These inhibitors target a range of kinases, including Janus kinases (JAKs), SRC family kinases, B-Raf, and Aurora kinases, underscoring the versatility of the pyrazole core.[1][4]

General Mechanism of Action: ATP-Competitive Inhibition

The predominant mechanism of action for pyrazole-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[5][6] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[7] The pyrazole ring and its substituents are designed to mimic the adenine moiety of ATP, allowing the inhibitor to occupy the ATP-binding pocket.[1]

Key interactions that facilitate this binding include:

-

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many kinase inhibitors and is critical for potent inhibition.

-

Hydrophobic Interactions: Substituents on the pyrazole ring can be tailored to occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity.

-

Van der Waals Forces: Favorable van der Waals interactions between the inhibitor and the amino acid residues of the binding pocket further stabilize the inhibitor-kinase complex.

By occupying the ATP-binding site, pyrazole-based inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.[5]

Quantitative Analysis of Pyrazole-Based Kinase Inhibitors

The potency and selectivity of pyrazole-based kinase inhibitors are quantified by various metrics, primarily the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). The following tables summarize the inhibitory activities of several representative pyrazole-based inhibitors against their target kinases.

| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| Ruxolitinib | JAK1 | ~3 | Biochemical Assay | [4][8] |

| JAK2 | ~3 | Biochemical Assay | [4][8] | |

| JAK3 | ~430 | Biochemical Assay | [4][8] | |

| Encorafenib | BRAF V600E | - | - | [9] |

| Tozasertib (VX-680) | Aurora A | - | - | [4] |

| Danusertib | Aurora A/B/C | - | - | [4] |

| AT9283 | Aurora A/B, JAK2, Abl(T315I) | ~3 (Aurora A/B) | Biochemical Assay | [10][11] |

| Compound 3f | JAK1 | 3.4 | In vitro protein kinase inhibition | [12] |

| JAK2 | 2.2 | In vitro protein kinase inhibition | [12] | |

| JAK3 | 3.5 | In vitro protein kinase inhibition | [12] | |

| Compound 12w | Aurora A | 33 | Biochemical Assay | [13] |

| Compound 6 | Aurora Kinase | 160 | HCT116, MCF7 cell lines | [14][15] |

| SI-388 | SRC | - | Enzymatic Assay | [12] |

| Inhibitor | Target Kinase | Ki (nM) | Reference |

| Afuresertib | Akt1 | 0.08 | [14] |

| BIRB 796 | p38α MAPK | 0.1 | [16] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5-0.8 (Kd) | [14] |

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating signals from cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[17][18] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[19]

Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[7][20] By binding to the ATP-binding site of these kinases, ruxolitinib prevents the phosphorylation and activation of STAT proteins.[5] This, in turn, inhibits the translocation of STATs to the nucleus and the subsequent transcription of target genes involved in cell proliferation and inflammation.[7]

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in components of this pathway, particularly BRAF, are common drivers of cancer, especially melanoma.[9][21]

Encorafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[9] It binds to the ATP-binding site of the mutated BRAF protein, preventing its kinase activity and thereby blocking the downstream phosphorylation of MEK and ERK.[4] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[9]

Caption: Inhibition of the MAPK/ERK signaling pathway by Encorafenib.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a pyrazole-based inhibitor against a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[22]

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Pyrazole-based inhibitor

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

-

Kinase Reaction:

-

In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to each well.

-

Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

-

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess the effect of a pyrazole-based inhibitor on cell proliferation and viability.[23][24]

Materials:

-

Cells in culture

-

Pyrazole-based inhibitor

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol)

-

Microplate reader

MTT Assay Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

MTS Assay Protocol:

-

Follow steps 1 and 2 of the MTT protocol.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[24]

-

Measure the absorbance at a wavelength of 490 nm.[24]

Western Blot for Target Engagement

Western blotting is used to assess the phosphorylation status of the target kinase or its downstream substrates, providing a direct measure of inhibitor target engagement within the cell.[2]

Materials:

-

Cells treated with the pyrazole inhibitor

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the pyrazole inhibitor for the desired time. Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody for the total form of the target protein to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio with increasing inhibitor concentration indicates target engagement.[2]

Conclusion

Pyrazole-based kinase inhibitors represent a highly successful class of targeted therapeutics. Their mechanism of action, primarily through ATP-competitive inhibition, allows for potent and selective modulation of key signaling pathways involved in various diseases. The continued exploration of the pyrazole scaffold, guided by quantitative bioactivity data and a deep understanding of structure-activity relationships, promises the development of even more effective and safer kinase inhibitors in the future. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these promising therapeutic agents.

References

- 1. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]

- 2. benchchem.com [benchchem.com]

- 3. hcp.jakafi.com [hcp.jakafi.com]

- 4. benchchem.com [benchchem.com]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 9. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. onclive.com [onclive.com]

- 18. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 19. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PathWhiz [pathbank.org]

- 21. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 22. benchchem.com [benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

Spectroscopic and Synthetic Profile of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, based on the analysis of structurally similar compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| NH₂ | ~5.0 - 6.0 | Broad Singlet | Chemical shift can vary with concentration and temperature. |

| Pyrazole H-4 | ~5.8 - 6.2 | Singlet | The proton on the C4 of the pyrazole ring. |

| Aromatic H (Phenyl) | ~6.8 - 7.5 | Multiplet/Doublets | Protons on the 3,4-dimethoxyphenyl ring. |

| OCH₃ | ~3.7 - 3.9 | Two Singlets | Two distinct signals for the two methoxy groups. |

| NH (pyrazole) | ~11.0 - 12.0 | Broad Singlet | Tautomeric proton on the pyrazole ring. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Pyrazole C-5 (C-NH₂) | ~155 - 160 | Carbon bearing the amine group. |

| Pyrazole C-3 | ~145 - 150 | Carbon attached to the dimethoxyphenyl group. |

| Aromatic C (OCH₃) | ~148 - 150 | Carbons of the phenyl ring attached to methoxy groups. |

| Aromatic C-H | ~110 - 125 | Protonated carbons of the phenyl ring. |

| Pyrazole C-4 | ~90 - 100 | The C4 carbon of the pyrazole ring. |

| OCH₃ | ~55 - 56 | Carbons of the two methoxy groups. |

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3400 | Medium - Strong, often two bands |

| N-H Stretch (Pyrazole) | 3100 - 3200 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak - Medium |

| C=N Stretch (Pyrazole) | 1580 - 1620 | Medium - Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |

| C-O Stretch (Ether) | 1200 - 1280 (asymmetric), 1020 - 1080 (symmetric) | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | ~219.10 | Molecular ion peak. |

| [M+H]+ | ~220.11 | Protonated molecular ion, commonly observed in ESI. |

Experimental Protocols

The synthesis of this compound can be achieved through a cyclocondensation reaction. The following protocols are based on established methods for the synthesis of similar pyrazole derivatives.[5][6]

Synthesis of this compound

This synthesis involves the reaction of a β-ketonitrile with hydrazine hydrate.

Materials:

-

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

Procedure:

-

Dissolve 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

The following are general procedures for obtaining the spectral data.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz NMR spectrometer.[1]

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the synthetic workflow and the general process of spectroscopic characterization.

Caption: Synthetic workflow for this compound.

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, featuring a dimethoxyphenyl ring and a pyrazole core with an amino group, presents a compelling structure for therapeutic development. The 3,4-dimethoxyphenyl moiety is a known feature in various pharmacologically active molecules, often contributing to interactions with key biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound and its close analogs, providing a foundation for future research and drug development endeavors. The information presented is based on the biological activities of structurally related pyrazole derivatives, suggesting a strong rationale for investigating these targets for this compound.

Potential Therapeutic Areas and Molecular Targets

Based on extensive research into pyrazole derivatives, three primary therapeutic areas emerge as highly relevant for this compound: Oncology, Inflammation, and Neurodegenerative Diseases.

Oncology

The antiproliferative activity of pyrazole derivatives is well-documented, with many compounds exhibiting potent inhibition of cancer cell growth. The primary mechanism of action is often the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.

Potential Molecular Targets in Oncology:

-

Receptor Tyrosine Kinases (RTKs):

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, its inhibition can halt tumor growth.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.

-

-

Cyclin-Dependent Kinases (CDKs):

-

CDK2/cyclin A2: A key complex for the progression of the cell cycle from the G1 to the S phase.

-

-

Tubulin:

-

Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Quantitative Data for Structurally Related Pyrazole Derivatives in Oncology:

| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF-7 (Breast) | 2.82 - 6.28 | EGFR | [1] |

| A549 (Lung) | 2.82 - 6.28 | EGFR | [1] | |

| HeLa (Cervical) | 2.82 - 6.28 | EGFR | [1] | |

| PC3 (Prostate) | 2.82 - 6.28 | EGFR | [1] | |

| 1-aryl-1H-pyrazole-fused curcumin analogs | MDA-MB-231 (Breast) | 0.01 - 0.65 | Tubulin | [1] |

| HepG2 (Liver) | 0.01 - 0.65 | Tubulin | [1] | |

| Pyrazolone-pyrazole derivatives | MCF-7 (Breast) | 16.50 | VEGFR-2 | [1] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | Induces ROS and apoptosis | [2] |

| 1H-benzofuro[3,2-c]pyrazole derivative (5b) | K562 (Leukemia) | 0.021 | Tubulin | [3] |

| A549 (Lung) | 0.69 | Tubulin | [3] | |

| MCF-7 (Breast) | 1.7 | Tubulin | [3] |

Inflammation

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective inhibitors of key enzymes in the inflammatory cascade.

Potential Molecular Targets in Inflammation:

-

Cyclooxygenase (COX) Enzymes:

-

COX-2: An inducible enzyme responsible for the production of prostaglandins at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

-

-

Lipoxygenase (LOX) Enzymes:

-

5-LOX: Catalyzes the production of leukotrienes, which are potent inflammatory mediators.

-

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

-

A critical transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

-

Quantitative Data for Structurally Related Pyrazole Derivatives in Inflammation:

| Compound Class | Assay | Result | Target(s) | Reference(s) |

| 3,5-diarylpyrazoles | In vivo carrageenan-induced paw edema | 65-80% reduction at 10 mg/kg | COX-2 | [4] |

| Pyrazole-thiazole hybrid | In vitro COX-2 inhibition | IC50 = 0.03 µM | COX-2 | [4] |

| In vitro 5-LOX inhibition | IC50 = 0.12 µM | 5-LOX | [4] | |

| Pyrazoline derivative (2g) | In vitro lipoxygenase inhibition | IC50 = 80 µM | LOX | [5][6] |

| Pyrazole derivative (K-3) | In vivo carrageenan-induced paw edema | 52.0% reduction at 100 mg/kg | Not specified | [7] |

Neurodegenerative Diseases

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders. The underlying mechanisms are still under investigation but may involve the modulation of kinase activity and other cellular pathways.

Potential Therapeutic Approach in Neurodegenerative Diseases:

-

Neuroprotection: The ability to protect neurons from damage or death induced by various stimuli, such as oxidative stress or neurotoxins. This can be assessed in cellular models like the SH-SY5Y neuroblastoma cell line.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white opaque plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, a known inhibitor (positive control), and DMSO (vehicle control).

-

Add the kinase and substrate solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value using a dose-response curve.[8][9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In Silico Docking of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide to Computational Drug-Target Interaction Analysis

Introduction

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The therapeutic potential of these compounds often stems from their ability to selectively bind to and modulate the activity of specific protein targets within the body[1]. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This guide provides a comprehensive overview of the methodologies and data presentation for in silico docking studies of pyrazole derivatives, with a focus on this compound as a representative example.

While specific docking studies for this compound are not extensively documented in publicly available literature, this guide outlines a generalized workflow and potential targets based on studies of structurally related pyrazole compounds.

Potential Protein Targets for Pyrazole Derivatives

Based on existing research, pyrazole-based compounds have been investigated as inhibitors for a variety of protein targets. These include, but are not limited to:

-

Carbonic Anhydrases: Certain pyrazole derivatives have shown inhibitory activity against human carbonic anhydrase isoforms I and II[3][4].

-

Cysteine Proteases: Pyrazole-imidazoline derivatives have been identified as potential inhibitors of Trypanosoma cruzi cysteine protease, a key enzyme in Chagas disease[5].

-

Cytochrome P450 Enzymes: The affinity of pyrazole derivatives for enzymes like CYP2E1 has been studied to understand their metabolic interactions[6].

-

Kinases: Various kinase enzymes, which are crucial regulators of cell signaling, are common targets for pyrazole-containing compounds in cancer research.

-

Tubulin: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents[7][8].

-

Bcl-2 Family Proteins: Trisubstituted-1H-pyrazole derivatives have been investigated as inhibitors of the anti-apoptotic protein Bcl-2[9].

Experimental Protocols for In Silico Docking

The following section details a generalized protocol for performing in silico molecular docking studies on a pyrazole derivative like this compound.

Ligand Preparation

-

3D Structure Generation: The 3D structure of this compound can be generated using software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL or SDF).

-

Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using molecular mechanics force fields like MMFF94 or UFF in software packages such as Avogadro or PyMOL.

-

Charge Assignment and Tautomeric/Ionization State Prediction: Appropriate partial charges are assigned to each atom of the ligand. The most probable tautomeric and ionization states at a physiological pH (e.g., 7.4) are determined using tools like Open Babel or the LigPrep module of Schrödinger Suite.

-

File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation

-

PDB Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: Non-essential components such as water molecules, co-crystallized ligands, and ions are typically removed from the PDB file. In some cases, specific water molecules or ions critical for binding are retained.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are usually not resolved in X-ray crystal structures, are added to the protein.

-

Charge and Protonation State Assignment: Partial charges are assigned to the protein atoms, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined based on the local microenvironment and pH.

-

Energy Minimization: The protein structure may be subjected to a brief energy minimization to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

-

Receptor Grid Generation: A grid box is defined around the active site of the protein. This grid defines the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand (if available) or by using active site prediction tools.

Molecular Docking Simulation

-

Docking Algorithm Selection: A suitable docking algorithm is chosen. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock), Glide (in Schrödinger), and GOLD.

-

Docking Execution: The docking simulation is run, during which the ligand is flexibly docked into the rigid or flexible receptor active site. The program samples a large number of possible conformations and orientations of the ligand within the active site.

-

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.

Post-Docking Analysis

-

Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Interaction Fingerprinting: The specific amino acid residues involved in the binding are identified and tabulated.

-

Binding Energy Calculation: The binding free energy is calculated to provide a quantitative measure of the binding affinity.

Data Presentation

Quantitative results from in silico docking studies are best presented in a tabular format for clear comparison.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Hydrogen Bond Interactions (Residue and Distance) |

| Target A | XXXX | -8.5 | -9.2 | TYR123, LEU45, PHE67 | TYR123 (2.8 Å) |

| Target B | YYYY | -7.9 | -8.5 | VAL89, ILE101, ALA12 | VAL89 (3.1 Å), ALA12 (2.9 Å) |

| Target C | ZZZZ | -9.1 | -9.8 | TRP14, SER56, LYS78 | SER56 (2.7 Å), LYS78 (3.0 Å) |

Visualizations

In Silico Docking Workflow

The following diagram illustrates the general workflow of an in silico molecular docking study.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpp.in [ajpp.in]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Cornerstone in Modern Pharmaceuticals

An In-depth Technical Guide on the Discovery and History of Pyrazole-Containing Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have enabled the development of a diverse array of pharmaceuticals targeting a wide range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and key milestones of pyrazole-containing drugs, with a focus on their synthesis, mechanism of action, and quantitative biological data.

Early Discoveries and the Dawn of Pyrazole-Based Therapeutics

The history of pyrazole-containing pharmaceuticals dates back to the late 19th century. The first synthesis of a substituted pyrazole was achieved in 1883 by Ludwig Knorr through the condensation of ethyl acetoacetate with phenylhydrazine, leading to the creation of antipyrine. This marked the beginning of the exploration of pyrazoles for their therapeutic potential. Antipyrine was subsequently introduced as an analgesic and antipyretic, becoming one of the first commercially successful synthetic drugs.

Another early and significant pyrazole-based drug is Phenylbutazone, first synthesized in 1946. It was introduced for clinical use in 1949 as a potent non-steroidal anti-inflammatory drug (NSAID) for the treatment of rheumatoid arthritis and gout.[1] However, its use in humans has been significantly restricted due to a range of adverse effects.[2]

The Rise of Selective Inhibitors: A Paradigm Shift

A major breakthrough in the development of pyrazole-containing pharmaceuticals came with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This led to the development of selective COX-2 inhibitors, which offered the promise of anti-inflammatory efficacy with reduced gastrointestinal side effects associated with non-selective NSAIDs like phenylbutazone.

Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, was a landmark drug in this class, receiving FDA approval in 1999 for the treatment of osteoarthritis and rheumatoid arthritis.[3][4] Its development was a direct result of the hypothesis that selective COX-2 inhibition could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[5]

Beyond Inflammation: The Versatility of the Pyrazole Scaffold

The therapeutic applications of pyrazole-containing drugs have expanded far beyond inflammation. A prime example is Sildenafil (Viagra®) , a pyrazolopyrimidinone derivative, which was initially investigated for cardiovascular diseases. Its potent and selective inhibition of phosphodiesterase type 5 (PDE5) led to its groundbreaking application in the treatment of erectile dysfunction.[6][7] The discovery of Sildenafil's mechanism of action renewed interest in the cyclic guanosine monophosphate (cGMP) signaling pathway as a therapeutic target.[6]

Quantitative Data on Pyrazole-Containing Pharmaceuticals

The following tables summarize key quantitative data for representative pyrazole-containing pharmaceuticals.

Table 1: In Vitro Inhibitory Activity of Pyrazole-Containing COX Inhibitors

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 7.7 | 0.07 | 110 | [8] |

| Phenylbutazone | - | - | Non-selective | [2] |

| Compound 11 | - | 0.043 | - | [9] |

| Compound 12 | - | 0.049 | - | [9] |

| Compound 15 | - | 0.049 | - | [9] |

| PYZ3 | - | 0.011 | - | [10][11] |

| PYZ10 | - | 0.0000283 | - | [10] |

| PYZ11 | - | 0.0002272 | - | [10] |

| PYZ16 | >5.58 | 0.52 | 10.73 | [10][11] |

| PYZ28 | >50 | 0.26 | >192.3 | [11] |

| PYZ31 | - | 0.01987 | - | [10][11] |

| Compound 5f | - | 1.50 | 9.56 | [12] |

| Compound 6f | - | 1.15 | 8.31 | [12] |

Table 2: Pharmacokinetic Parameters of Sildenafil in Healthy Male Subjects

| Parameter | Value | Reference |

| Absolute Bioavailability | 41% (90% CI: 36–47%) | [3][13] |

| Time to Maximum Concentration (tmax) | ~1 hour (fasted) | [3] |

| Effect of High-Fat Meal on tmax | Delayed by ~1.1 hours | [3] |

| Effect of High-Fat Meal on Cmax | Reduced by 29% | [13] |

| Effect of High-Fat Meal on AUC | Reduced by 11% | [13] |

| Plasma Elimination Half-life (t1/2) | ~3-4 hours | [3] |

| Primary Route of Metabolism | Hepatic (mainly CYP3A4) | [14][15] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole-containing pharmaceuticals are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Celecoxib: Selective COX-2 Inhibition

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[16][17] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16][18] Beyond its anti-inflammatory role, celecoxib has been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1) and the activation of caspases.[18][19]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.aalto.fi [research.aalto.fi]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes: Protocol for Kinase Inhibition Profiling of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1][2][3] Derivatives of 3-amino-1H-pyrazole, in particular, have been successfully developed as inhibitors for various kinase families, such as Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein (MAP) kinases, and Aurora kinases.[4][5] This document provides a detailed protocol for determining the in vitro kinase inhibitory activity of the novel compound, 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine.

Given that the specific kinase target for this compound is not yet defined, this protocol outlines a general approach for screening against a panel of kinases to determine its potency and selectivity profile. The ADP-Glo™ Kinase Assay is presented as the primary method due to its high sensitivity, broad applicability across different kinase families, and suitability for high-throughput screening.[2][6][7][8] The principle of the ADP-Glo™ assay involves quantifying the amount of ADP produced during the kinase reaction, where the luminescent signal is directly proportional to kinase activity.[8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principle of a kinase reaction and the workflow for the kinase inhibition assay.

Caption: General principle of an ATP-dependent kinase reaction and its inhibition.

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Experimental Protocols

Materials and Reagents

-

Compound: this compound

-

Kinases: A panel of purified, recombinant kinases (e.g., CDK2/Cyclin A, p38α, JNK3, Aurora A)

-

Substrates: Kinase-specific substrates (peptides or proteins)

-

ATP: Adenosine 5'-triphosphate, high purity

-

Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

-

Buffer: Kinase-specific reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Plates: White, opaque, flat-bottom 384-well assay plates

-

Control Inhibitor: A known broad-spectrum or kinase-specific inhibitor (e.g., Staurosporine)

-

DMSO: Dimethyl sulfoxide, anhydrous, high purity

-

Instrumentation: Multichannel pipettes, plate shaker, and a plate-reading luminometer

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format.[10]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration range for IC₅₀ determination. A typical starting concentration in the assay might be 100 µM.

-

-

Assay Setup (Final volume: 10 µL):

-

In a 384-well plate, add 1 µL of the diluted test compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.[8]

-

Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

-

Add 5 µL of the 2X kinase/substrate mix to each well. For the "no enzyme" control, add 5 µL of a 2X substrate-only mix.

-

Gently mix the plate on a plate shaker for 1 minute.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

-

-

Kinase Reaction:

-

Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase.

-

Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to all wells.[10]

-

Mix the plate on a plate shaker for 1 minute.

-

Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.[10]

-

-

Signal Detection:

-

To stop the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[8]

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.[6][7]

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.[7]

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis

-

Calculate Percent Inhibition: The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

-

RLU_inhibitor: Relative Light Units from wells with the test compound.

-

RLU_no_enzyme: Relative Light Units from wells without kinase (background).

-

RLU_DMSO: Relative Light Units from wells with DMSO only (0% inhibition).

-

-

Determine IC₅₀ Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Data Presentation

The quantitative results of the kinase inhibition screen should be summarized in tables for clear comparison.

Table 1: Single-Point Inhibition Screen

| Kinase Target | Substrate Used | ATP Conc. (µM) | [Inhibitor] (µM) | % Inhibition |

| CDK2/Cyclin A | Histone H1 | 10 | 10 | Value |

| p38α | ATF2 | 100 | 10 | Value |

| JNK3 | c-Jun | 50 | 10 | Value |

| Aurora A | Kemptide | 25 | 10 | Value |

| ...additional kinases | ... | ... | 10 | ... |

Table 2: IC₅₀ Values for Active Kinases

| Kinase Target | IC₅₀ (µM) | Hill Slope | R² |

| CDK2/Cyclin A | Value | Value | Value |

| p38α | Value | Value | Value |

| ...additional active kinases | ... | ... | ... |

Conclusion

This application note provides a comprehensive protocol for the initial characterization of the kinase inhibitory potential of this compound. By employing a systematic screening approach using the ADP-Glo™ Kinase Assay, researchers can efficiently determine the potency and selectivity profile of this compound. The resulting data, presented in a clear and structured format, will be crucial for guiding further structure-activity relationship (SAR) studies and advancing the development of this promising pyrazole-based compound as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental procedure for synthesizing pyrazole derivatives from diketones

Application Notes: Synthesis of Pyrazole Derivatives from 1,3-Diketones

Introduction

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This scaffold is of significant interest in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2] The most fundamental and widely utilized method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, first reported in 1883.[3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][5]

The versatility of the Knorr synthesis allows for the introduction of various substituents onto the pyrazole ring by selecting appropriately substituted diketone and hydrazine precursors.[3] However, the use of unsymmetrical 1,3-diketones can lead to the formation of two regioisomeric products, an important consideration in synthesis design.[3][6] Modern advancements have introduced greener and more efficient methodologies, including the use of recyclable catalysts, and energy sources like microwave and ultrasound irradiation to reduce reaction times and improve yields.[7][8][9]

These application notes provide detailed protocols for three distinct methods for synthesizing pyrazole derivatives from 1,3-diketones: a classic acid-catalyzed approach, a green synthesis using a nano-ZnO catalyst, and a rapid microwave-assisted method.

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol describes a traditional method for synthesizing pyrazoles via the acid-catalyzed condensation of a 1,3-diketone and a hydrazine derivative. Acetic acid is commonly used as both a solvent and a catalyst.[10]

Materials:

-

1,3-Diketone (e.g., acetylacetone, benzoylacetone)

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

-

Glacial Acetic Acid

-

Ethanol or 1-Propanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and stirrer

Procedure:

-

In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol or 1-propanol (approx. 3-5 mL per mmol of diketone).[10]

-

Add the hydrazine derivative (1.1-1.2 eq.) to the solution.[4]

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[10]

-

Attach a condenser and heat the reaction mixture to reflux (approximately 100-120°C) with constant stirring for 1-3 hours.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[10]

-

If precipitation is slow or incomplete, add cold water to the mixture to induce crystallization.[10]

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of cold water or a cold ethanol/water mixture.[10]

-

Dry the product in a desiccator or a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Green Synthesis using Nano-ZnO Catalyst

This protocol outlines an environmentally friendly approach using a recyclable nano-ZnO catalyst, often performed in an aqueous medium, which minimizes the use of hazardous organic solvents.[6][11] This method is noted for its high yields, short reaction times, and simple work-up procedure.[6][11]

Materials:

-

1,3-Diketone (e.g., ethyl acetoacetate)

-

Hydrazine derivative (e.g., phenylhydrazine)

-

Nano-ZnO catalyst

-

Water or Ethylene Glycol

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the 1,3-diketone (1.0 eq.), the hydrazine derivative (1.0 eq.), and a catalytic amount of nano-ZnO (e.g., 10 mol%).[6]

-

Add the solvent (water or ethylene glycol, approx. 5 mL).[11]

-

Stir the suspension vigorously at room temperature or with gentle heating (e.g., 60°C) for the specified time (typically 30-60 minutes).[11]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, add cold water to the reaction mixture.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the product with water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

The catalyst can often be recovered from the filtrate, washed, dried, and reused.[11]

-

Dry the purified pyrazole derivative. Recrystallization from ethanol can be performed if necessary.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.[12][13]

Materials:

-

1,3-Diketone (e.g., 2,4-pentanedione)

-

Hydrazine derivative (e.g., carbohydrazide derivatives)

-

Ethanol or Acetic Acid

-

Microwave reactor vial (2-5 mL or 10-20 mL)

-

Crimp sealer and caps

-

Microwave synthesizer

Procedure:

-

In a designated microwave reactor vial, combine the 1,3-diketone (1.0 eq.), the hydrazine derivative (1.1 eq.), and the solvent (e.g., ethanol or acetic acid, 2-5 mL).[12][14]

-

Add a magnetic stir bar to the vial.

-

Securely seal the vial with a cap using a crimper tool.[14] It is critical that the vial is sealed completely before heating.[14]

-

Place the vial inside the microwave reactor cavity.

-

Set the reaction parameters: temperature (e.g., 100-120°C), power (e.g., 100-300 W), and time (e.g., 3-15 minutes).[12] Ensure proper stirring is enabled.[14]

-

Run the microwave program.

-

After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50°C) before carefully opening it in a fume hood.

-

Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.

-

Collect the product by vacuum filtration, wash with a small amount of cold solvent, and dry.

-

Purify further by recrystallization if needed.

Data Presentation